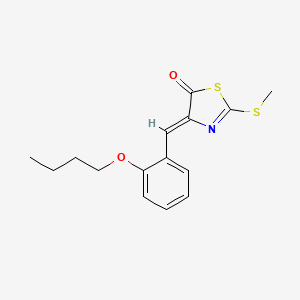
N-cyclopentyl-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-phenoxypropanamide, also known as CPP or CPP-115, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP is a GABA aminotransferase inhibitor, which means it can increase the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating brain activity. Therefore, CPP has been investigated as a potential treatment for a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopentyl-2-phenoxypropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-2-phenoxypropanamide increases the concentration of GABA in the brain, leading to a calming effect and reduced excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and other disorders.
Biochemical and Physiological Effects
The increased concentration of GABA in the brain caused by N-cyclopentyl-2-phenoxypropanamide has several biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its increased concentration leads to a reduction in neural activity. This effect can lead to a decrease in anxiety, agitation, and other symptoms associated with neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-phenoxypropanamide has several advantages as a research tool, including its potency, selectivity, and relatively low toxicity. However, one of the primary limitations of N-cyclopentyl-2-phenoxypropanamide is its short half-life, which makes it difficult to administer in clinical settings. Additionally, the effects of N-cyclopentyl-2-phenoxypropanamide on GABA levels can be complex and difficult to predict, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-2-phenoxypropanamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors. Additionally, there is ongoing research on the use of N-cyclopentyl-2-phenoxypropanamide in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of N-cyclopentyl-2-phenoxypropanamide on brain function and behavior to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-phenoxypropanamide involves several steps, including the reaction of phenoxypropionyl chloride with cyclopentylamine to form N-cyclopentyl-2-phenoxypropionamide. This compound is then treated with hydrochloric acid to obtain the final product, N-cyclopentyl-2-phenoxypropanamide. The process is relatively straightforward and yields a high purity product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-phenoxypropanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. One of the primary areas of research has been in the treatment of addiction, particularly cocaine and alcohol addiction. N-cyclopentyl-2-phenoxypropanamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, N-cyclopentyl-2-phenoxypropanamide has been studied as a potential treatment for anxiety disorders, depression, and epilepsy.
Propiedades
IUPAC Name |
N-cyclopentyl-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(17-13-9-3-2-4-10-13)14(16)15-12-7-5-6-8-12/h2-4,9-12H,5-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKABVUUUXKNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)
![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
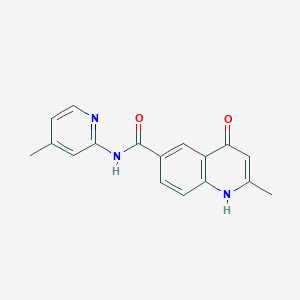
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
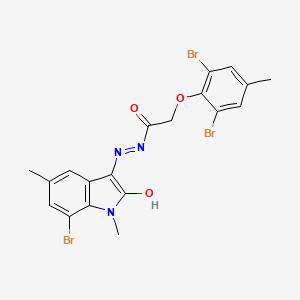
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)


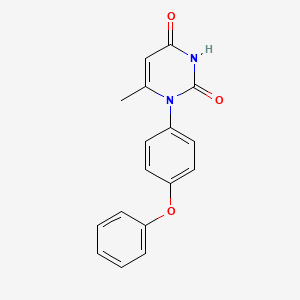
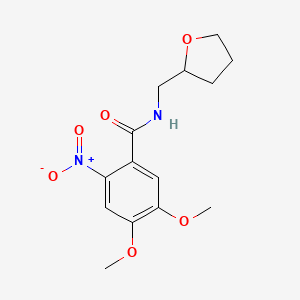
![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
